molecular formula C8H8ClFN2 B3182642 4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine CAS No. 1000931-54-3

4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine

Cat. No.: B3182642
CAS No.: 1000931-54-3
M. Wt: 186.61 g/mol
InChI Key: GWTQXXRCLBELDX-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine is a chemical compound with the molecular formula C8H8ClFN2 and a molecular weight of 186.62 g/mol . It is a pyrimidine derivative, characterized by the presence of chlorine, cyclopropyl, fluorine, and methyl groups attached to the pyrimidine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine involves several steps. One common synthetic route includes the reaction of 2-cyclopropyl-4,6-dimethylpyrimidine with a fluorinating agent such as Selectfluor, followed by chlorination using thionyl chloride . The reaction conditions typically involve the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

4-Chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine can be compared with other pyrimidine derivatives such as:

The presence of the cyclopropyl group in this compound adds steric hindrance and electronic effects, making it unique compared to its analogs.

Properties

IUPAC Name

4-chloro-2-cyclopropyl-5-fluoro-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN2/c1-4-6(10)7(9)12-8(11-4)5-2-3-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTQXXRCLBELDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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